Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate typically involves the reaction of butyl alcohol with 2,2,3,3,4,4,4-heptafluorobutyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A common solvent used in this reaction is dichloromethane, and a base such as pyridine is often added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form butyl alcohol and 2,2,3,3,4,4,4-heptafluorobutyric acid.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Common nucleophiles include amines and thiols, and the reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Hydrolysis: Butyl alcohol and 2,2,3,3,4,4,4-heptafluorobutyric acid.
Substitution: Products depend on the nucleophile used, such as butyl amine or butyl thiol derivatives.
Scientific Research Applications
Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms where fluorinated analogs are used to probe active sites.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and hydrophobicity.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and low surface energy.
Mechanism of Action
The mechanism by which Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate exerts its effects is primarily through its chemical stability and hydrophobic interactions. The multiple fluorine atoms create a highly stable structure that resists degradation. In biological systems, it can interact with hydrophobic regions of proteins and membranes, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,2-Trifluoroethyl methacrylate
Uniqueness
Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is unique due to its carbonate functional group, which imparts different reactivity compared to methacrylates and acrylates. This makes it particularly useful in applications requiring specific chemical transformations and stability.
Biological Activity
Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated organic compound with significant potential in various biological applications. Its unique molecular structure and properties enhance its stability and reactivity, making it a valuable candidate for drug delivery systems and biochemical assays. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C₉H₁₁F₇O₃
- Molecular Weight : Approximately 300.17 g/mol
- Functional Groups : Contains a carbonate functional group and multiple fluorine atoms.
The presence of fluorine atoms contributes to the compound's chemical stability and resistance to metabolic degradation. This characteristic is crucial for its application as a probe in biological studies.
This compound interacts with biological macromolecules through strong bonding capabilities attributed to its electronegative fluorine atoms. These interactions can enhance binding affinity with proteins and enzymes, potentially leading to inhibitory effects on their activities. The carbonate group may also undergo hydrolysis to release active intermediates that further interact with biological targets .
Applications in Biological Research
- Drug Delivery Systems : The compound's stability allows it to be utilized in drug formulations where prolonged circulation time is essential.
- Biochemical Assays : Its resistance to metabolic degradation makes it an effective probe for studying enzyme activities and interactions.
- Medical Imaging Agents : Due to its unique chemical properties, it has been investigated for potential use in imaging applications.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Interaction Studies : Research indicates that this compound forms stable complexes with various molecular targets. The electronegative fluorinated groups enhance binding affinity and specificity in biological systems.
- Enzyme Activity Studies : In vitro studies have shown that this compound can inhibit specific enzyme activities due to its strong interactions with enzyme active sites.
- Therapeutic Applications : Investigations into its use as a therapeutic agent have revealed potential applications in enhancing drug efficacy through targeted delivery mechanisms.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₉H₁₁F₇O₃ | High stability and resistance to metabolic degradation |
Sec-Butyl 2,2,3,3,4,4,4-Heptafluorobutyl Carbonate | C₉H₁₁F₇O₃ | Similar structure; used in biochemical assays |
Perfluoroalkyl Carbonates | Varies | Generally more extensive fluorination; less stability |
The distinct combination of a carbonate group with the heptafluorobutyl moiety provides butyl 2,2,3,3,4,4,-heptafluorobutyl carbonate with unique reactivity and stability compared to other fluorinated compounds.
Properties
Molecular Formula |
C9H11F7O3 |
---|---|
Molecular Weight |
300.17 g/mol |
IUPAC Name |
butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate |
InChI |
InChI=1S/C9H11F7O3/c1-2-3-4-18-6(17)19-5-7(10,11)8(12,13)9(14,15)16/h2-5H2,1H3 |
InChI Key |
KMUUGVKNILRWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.